

Antitumor agent-115 chemical structure and properties

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Compound of Interest		
Compound Name:	Antitumor agent-115	
Cat. No.:	B12386587	Get Quote

An In-depth Technical Guide on Antitumor Agent-115

Disclaimer: The term "**Antitumor agent-115**" is associated with at least two distinct compounds in scientific literature and commercial databases: Alrizomadlin (APG-115), a clinical-stage MDM2 inhibitor, and a stachydrine derivative referred to as **Antitumor agent-115** (SS-12). This guide provides a comprehensive overview of both compounds to address this ambiguity.

Part 1: Alrizomadlin (APG-115)

Alrizomadlin (also known as APG-115 or AA-115) is an orally active, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction. It is currently under clinical investigation for the treatment of various solid tumors and hematological malignancies.[1][2][3]

Chemical Structure and Properties

Alrizomadlin is a complex small molecule with the following properties:



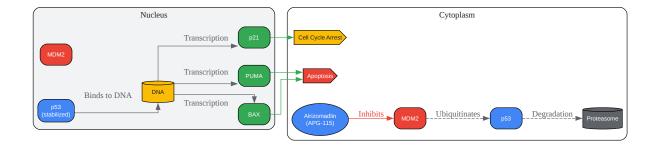
Property	Value
IUPAC Name	4-(((3'R,4'S,5'R)-6"-chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-yl)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
CAS Number	1818393-16-6
Molecular Formula	C34H38Cl2FN3O4
Molecular Weight	642.59 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO and Ethanol

Mechanism of Action: The p53-MDM2 Signaling Pathway

Alrizomadlin's primary mechanism of action is the disruption of the interaction between p53, a critical tumor suppressor protein, and its negative regulator, MDM2. In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate.

Alrizomadlin binds to the p53-binding pocket of MDM2, preventing it from interacting with p53. [4] This leads to the stabilization and accumulation of p53 in the nucleus, where it can act as a transcription factor to activate downstream target genes. These genes, including p21 (CDKN1A), PUMA, and BAX, play crucial roles in inducing cell cycle arrest and apoptosis.[4][5]





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Figure 1: Alrizomadlin (APG-115) Mechanism of Action.

Quantitative Data

In Vitro Activity:

Parameter	Cell Line	Value	Reference
IC ₅₀ (MDM2 binding)	-	3.8 nM	[2][4]
K _i (MDM2 binding)	-	< 1 nM	[4]
IC50 (Cell Proliferation)	AGS (gastric cancer)	18.9 ± 15.6 nM	[4]
IC50 (Cell Proliferation)	MKN45 (gastric cancer)	103.5 ± 18.3 nM	[4]

Clinical Pharmacokinetics (Phase I):



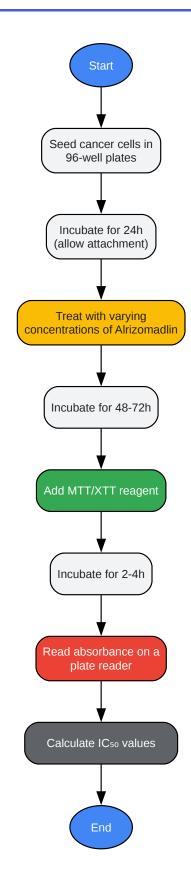
Parameter	Value	Reference
Maximum Tolerated Dose (MTD)	150 mg (once daily, every other day)	[1][2]
Recommended Phase II Dose (RP2D)	100 mg (once daily, every other day)	[1][2]

Experimental Protocols

1.4.1 In Vitro Cell Viability Assay (MTT/XTT Assay)

This protocol outlines a general procedure for assessing the effect of Alrizomadlin on cancer cell proliferation.





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Figure 2: Experimental Workflow for Cell Viability Assay.



Methodology:

- Cell Seeding: Plate cells (e.g., AGS, MKN45) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of Alrizomadlin in culture medium and add to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).[4]
- Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Plot the absorbance values against the drug concentration and determine the IC₅₀
 value using non-linear regression analysis.
- 1.4.2 Western Blot Analysis for p53 Pathway Activation

This protocol is for detecting the upregulation of p53 and its target proteins following Alrizomadlin treatment.

Methodology:

- Cell Treatment and Lysis: Treat cells with Alrizomadlin (e.g., 0.2

 µM for 72 hours) and a vehicle control.[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.



- \circ Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 2: Antitumor agent-115 (SS-12)

Antitumor agent-115 (SS-12) is a derivative of stachydrine, a naturally occurring alkaloid. It has demonstrated antitumor activity, particularly in breast cancer models.

Chemical Structure and Properties

Property	Value
CAS Number	2759277-20-6
Molecular Formula	C19H38CINO2
Synonym	SS-12

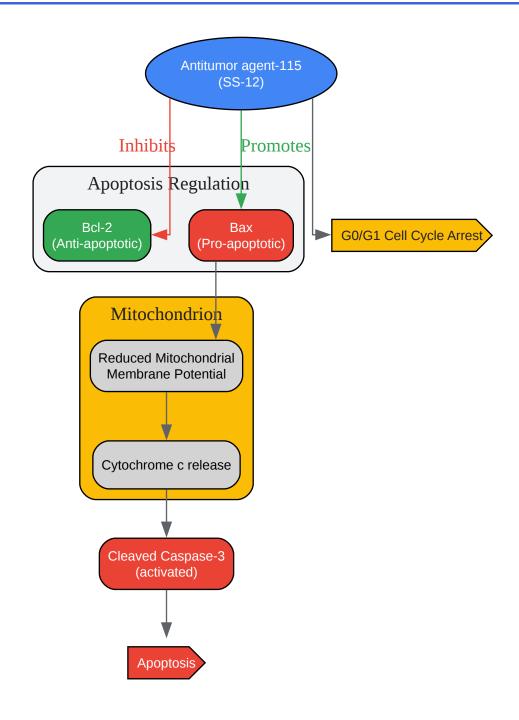
Note: The exact chemical structure of SS-12 is not publicly available in the search results, but it is described as a stachydrine derivative.

Mechanism of Action: Mitochondrial Apoptosis and Cell Cycle Arrest

Antitumor agent-115 (SS-12) exerts its anticancer effects through the induction of apoptosis via the mitochondrial pathway and by causing cell cycle arrest at the G0/G1 phase in breast cancer cells.[6]

The mitochondrial apoptosis pathway is initiated by an increase in the expression of the proapoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This leads to a reduction in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, such as caspase-3, which execute apoptosis.





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Figure 3: Antitumor agent-115 (SS-12) Mechanism of Action.

Quantitative Data

In Vitro Activity:



Parameter	Cell Line	Value	Reference
IC50 (Cell Viability)	4T1 (mouse breast cancer)	8-25 μmol/L	[6]
IC50	4T1 (mouse breast cancer)	0.34-24.14 μΜ	[6]

In Vivo Pharmacokinetics (in rats):

Parameter	Value	Reference
C _{max}	6.10 μg/mL	[6]
AUC _{0-t}	14.75 h·μg/mL	[6]

Experimental Protocols

2.4.1 Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by **Antitumor agent-115** (SS-12) using flow cytometry.

Methodology:

- Cell Treatment: Treat 4T1 cells with various concentrations of SS-12 (e.g., 1.25 μM, 10 μM, 40 μM) for 24 hours.[6]
- Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Annexin V-positive, PI-negative cells are in early apoptosis.



Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

2.4.2 Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of **Antitumor agent-115** (SS-12) on the cell cycle distribution.

Methodology:

- Cell Treatment: Treat 4T1 cells with SS-12 for a specified time (e.g., 24 hours).
- Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
- Incubation: Incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is expected.[6]

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References

- 1. benchchem.com [benchchem.com]
- 2. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]



- 5. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Antitumor agent-115 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386587#antitumor-agent-115-chemical-structure-and-properties]

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